2-Methoxy-2-(3-methoxyphenyl)acetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

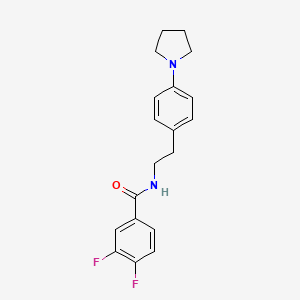

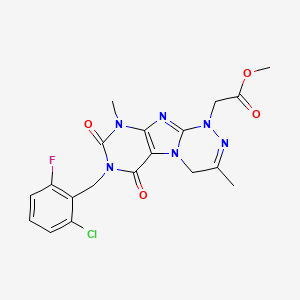

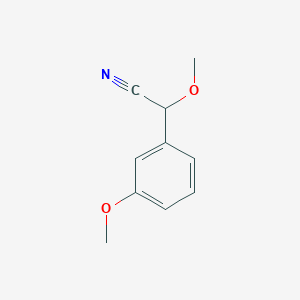

2-Methoxy-2-(3-methoxyphenyl)acetonitrile is a chemical compound with the CAS Number: 1491330-96-1 . It has a molecular weight of 177.2 . The IUPAC name for this compound is methoxy (3-methoxyphenyl)acetonitrile . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for 2-Methoxy-2-(3-methoxyphenyl)acetonitrile is1S/C10H11NO2/c1-12-9-5-3-4-8(6-9)10(7-11)13-2/h3-6,10H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

2-Methoxy-2-(3-methoxyphenyl)acetonitrile is a liquid at room temperature .科学的研究の応用

1. Solvolysis Reactions

The acid-catalyzed solvolysis of derivatives like 2-methoxy-2-phenyl-3-butene in acetonitrile and water mixtures results in various rearranged alcohols and ethers. This study helps in understanding the reaction mechanisms involving cleavage of carbon-oxygen bonds in similar compounds (Jia, Ottosson, Zeng, & Thibblin, 2002).

2. Kinetics of Elimination Reactions

The kinetics of dehydrochlorination of similar compounds, such as 1-Chloro-1-(4-methoxyphenyl)-2-phenylethane in acetonitrile, reveals insights into the reaction mechanisms involving stable cation formation (Kumar & Balachandran, 2006).

3. Nucleophilic Aromatic Substitution

2-(2-Methoxyphenyl)acetonitrile derivatives are used in nucleophilic aromatic substitutions to synthesize indolenines, which are constituents of natural products and cyanine dyes (Huber, Roesslein, & Gademann, 2019).

4. Electrochemical Reduction Studies

Studies on the electrochemical reduction of compounds like p-methoxyphenyl thiocyanates in acetonitrile reveal insights into the reductive cleavage mechanisms of S-CN bonds in thiocyanates (Houmam, Hamed, & Still, 2003).

5. Sonication Effects in Non-Radical Reactions

Investigating the kinetics of hydrolysis of compounds like 4-methoxyphenyl dichloroacetate under ultrasonic irradiation in acetonitrile-water mixtures offers insights into sonochemistry beyond cavitation (Tuulmets, Piiskop, Järv, & Salmar, 2014).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing vapors, mist or gas, and ensuring adequate ventilation .

特性

IUPAC Name |

2-methoxy-2-(3-methoxyphenyl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-12-9-5-3-4-8(6-9)10(7-11)13-2/h3-6,10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQJPQYTZCLYJML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(C#N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-2-(3-methoxyphenyl)acetonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]benzamide](/img/structure/B2476612.png)

![N-(2,4-dichlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2476614.png)

![5-chloro-N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-2-methoxybenzene-1-sulfonamide](/img/structure/B2476616.png)

![N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2476617.png)

![4-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2476619.png)